CL-387,785 - 194423-06-8

CL-387,785

Catalog Number: EVT-287206
CAS Number: 194423-06-8
Molecular Formula: C18H13BrN4O
Molecular Weight: 381.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide, also known as CL-387,785 or EKI-785, is a synthetic compound extensively utilized in scientific research. [, ] It belongs to the class of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, specifically targeting ErbB family receptors, which are known to play crucial roles in various cellular processes, including cell proliferation, apoptosis, and signal transduction. [, , , , , , , , ] Unlike reversible inhibitors, CL-387,785 forms a covalent bond with the EGFR, resulting in prolonged inhibition of the receptor's activity. [, ]

Source and Classification

CL-387785 was obtained from commercial sources such as Selleck Chemicals and MedChemExpress. It is classified as a reversible inhibitor of the tyrosine kinase activity of EGFR, which is crucial for cell proliferation and survival in various cancers. The compound is also referred to as EKI-785 in some literature, reflecting its development as a targeted therapy for EGFR-driven cancers .

Synthesis Analysis

The synthesis of CL-387785 involves a multi-step chemical process that has been detailed in various studies. The key steps include:

  1. Starting Materials: The synthesis begins with readily available pyrimidine derivatives and anilines.
  2. Reactions: Various reactions such as nucleophilic substitutions and coupling reactions are employed to construct the core structure of CL-387785.
  3. Purification: The final product is purified using techniques like column chromatography to ensure high purity suitable for biological assays.

Technical details regarding the synthesis emphasize the importance of reaction conditions, such as temperature and solvent choice, which significantly influence yield and purity .

Molecular Structure Analysis

CL-387785 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C₁₈H₁₈F₃N₃O, and its structure includes:

  • A pyrimidine ring
  • An aniline moiety
  • A cyclopropanecarboxamide group

The presence of trifluoromethyl groups enhances its binding affinity to the target enzyme by influencing electronic properties. The three-dimensional conformation plays a critical role in its interaction with the active site of EGFR .

Structural Data

  • Molecular Weight: Approximately 365.35 g/mol.
  • SMILES Notation: n-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide
  • InChI Key: YOHYSYJDKVYCJI-UHFFFAOYSA-N
Chemical Reactions Analysis

CL-387785 primarily undergoes reactions typical for small molecule inhibitors interacting with protein targets. Its mechanism involves:

  1. Binding to EGFR: The compound binds reversibly to the ATP-binding site of EGFR, inhibiting its kinase activity.
  2. Phosphorylation Inhibition: By blocking ATP access, CL-387785 prevents phosphorylation of downstream signaling molecules involved in cell proliferation.

The effectiveness of this inhibition can be assessed through various biochemical assays that measure kinase activity in vitro .

Mechanism of Action

The mechanism of action for CL-387785 revolves around its interaction with the tyrosine kinase domain of EGFR:

  1. Reversible Binding: CL-387785 binds to the active site of EGFR, preventing ATP from binding.
  2. Signal Transduction Blockade: This inhibition blocks downstream signaling pathways that promote cell growth and survival.
  3. Impact on Tumor Cells: In cancer cells with mutations in EGFR, such as T790M mutations, CL-387785 demonstrates selective inhibition, highlighting its potential use in resistant cases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited water solubility.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data indicate that the compound exhibits good stability and solubility profiles conducive for biological testing .

Applications

CL-387785 has several scientific uses primarily in cancer research:

  1. Cancer Treatment Research: Investigated for efficacy against various cancers driven by mutations in the EGFR pathway.
  2. Biochemical Assays: Utilized in assays designed to study kinase activity and inhibitor interactions.
  3. Combination Therapy Studies: Explored in conjunction with other therapeutic agents to enhance anti-cancer efficacy while minimizing side effects .
Mechanisms of Action in EGFR Inhibition

Irreversible Covalent Binding to EGFR Kinase Domain

CL-387785 (N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide) is an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) distinguished by its covalent modification of the kinase domain. Its design leverages a quinazoline scaffold coupled with an electrophilic butynamide group, enabling targeted covalent bonding.

Structural Basis of Cysteine 797 Targeting

The compound selectively targets cysteine 797 (C797) within the ATP-binding pocket of EGFR. This residue acts as a nucleophile, attacking the terminal alkyne group of CL-387785 to form a stable carbon-sulfur bond. Structural analyses confirm that this covalent adduction locks the inhibitor into place, preventing ATP access and irreversibly inactivating kinase activity. The binding affinity is exceptionally high, with an IC₅₀ of 370 ± 120 pM for purified EGFR kinase, surpassing reversible inhibitors like gefitinib by orders of magnitude [6]. This irreversible mechanism ensures sustained suppression of EGFR signaling, even after compound clearance.

Kinase Domain Interactions in Wild-Type vs. Mutant EGFR

CL-387785 effectively inhibits both wild-type (WT) and oncogenic mutant EGFR forms. In WT EGFR, it suppresses EGF-mediated autophosphorylation at low nanomolar concentrations (IC₅₀ ≈ 5 nM) [6]. For mutants, steric differences alter binding kinetics:

  • L858R mutants exhibit a 10-fold increase in ATP affinity due to conformational shifts, yet CL-387785 overcomes this via covalent bonding.
  • T790M mutants introduce steric hindrance that impedes reversible inhibitors, but the compound’s butynamide group accommodates the methionine residue, maintaining efficacy [1] [3].Molecular dynamics simulations reveal that the aniline ring stabilizes hydrophobic interactions with residue Leu792, critical for accommodating gatekeeper mutations [7].

Table 1: Kinase Inhibition Profile of CL-387785

EGFR TypeIC₅₀ (Kinase Activity)Cellular Autophosphorylation IC₅₀
Wild-Type370 ± 120 pM~5 nM
L858R MutantComparable to WT<10 nM
T790M/L858R Double MutantNot reported31–125 nM (cell proliferation)

Differential Inhibition of Oncogenic EGFR Mutants

Activity Against L858R and Exon 19 Deletion Variants

CL-387785 potently suppresses canonical EGFR-mutant NSCLC cell lines:

  • Exon 19 deletions (e.g., H1975): Induces apoptosis and G1 cell-cycle arrest at concentrations ≥50 nM, linked to cyclin D1 downregulation. Transcriptional profiling shows >90% suppression of cyclin D1 within 6 hours, disrupting CDK4/6-mediated Rb phosphorylation and halting proliferation [3].
  • L858R mutants: Inhibits autophosphorylation and downstream MAPK/PI3K pathways at IC₅₀ values of 31–125 nM in cell proliferation assays [6] [10]. This contrasts with gefitinib, which fails against T790M-compromised L858R models [3].

Table 2: Efficacy of CL-387785 in EGFR-Mutant NSCLC Models

MutationCell LineProliferation IC₅₀Key Downstream Effects
L858RH325531 nMMAPK/PI3K suppression
Exon 19 delPC-950 nMCyclin D1 downregulation
L858R/T790MH1975125 nMCaspase-3 activation, apoptosis

Overcoming T790M-Mediated Resistance in NSCLC

The T790M "gatekeeper" mutation (exon 20, Thr→Met) causes resistance to 1st-gen EGFR TKIs by:

  • Restoring high ATP affinity (steric hindrance).
  • Increasing steric bulk in the ATP pocket [1] [7].CL-387785 overcomes this via:
  • Covalent bond stability: The C797 adduct resists displacement by ATP, unlike reversible inhibitors.
  • Enhanced binding pocket accommodation: The 3-bromophenyl group optimally orients the inhibitor in T790M-mutated kinases, reducing IC₅₀ by >100-fold compared to gefitinib [6].In T790M+ H1975 xenografts, oral CL-387785 (80 mg/kg/day) causes tumor regression >90% by suppressing phosphorylated EGFR and cyclin D1 [3] [6]. This efficacy extends to in vitro models where afatinib (2nd-gen TKI) fails due to T790M amplification [1].

Table 3: Comparison of EGFR Inhibitors Against T790M Resistance

CompoundMechanismH1975 (L858R/T790M) Proliferation IC₅₀C797S Resistance
GefitinibReversible>10,000 nMNo
AfatinibIrreversible (C797)100–500 nMYes
CL-387785Irreversible (C797)125 nMYes
OsimertinibIrreversible (C797)15 nMYes

Properties

CAS Number

194423-06-8

Product Name

cl-387785

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide

Molecular Formula

C18H13BrN4O

Molecular Weight

381.2 g/mol

InChI

InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23)

InChI Key

BTYYWOYVBXILOJ-UHFFFAOYSA-N

SMILES

CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br

Solubility

Soluble in DMSO, not in water

Synonyms

CL 387785
CL-387,785
CL-387785
EKI 785
EKI-785
N-(4-((3-bromophenyl)amino)-6-quinazolinyl)-2-butynamide

Canonical SMILES

CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.